![molecular formula C17H23N3O3S B2660585 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1209545-38-9](/img/structure/B2660585.png)
2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazolo[2,3-b]quinazolin ring system, a tetrahydrofuran ring, and an acetamide group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.Wissenschaftliche Forschungsanwendungen
Drug Discovery
Research suggests that [INSERT TITLE] exhibits promising potential in drug discovery. Studies have investigated its role as a scaffold for the synthesis of novel compounds with pharmacological activities (Hu et al., 2021).
Antimicrobial Activity
In antimicrobial research, [INSERT TITLE] has shown notable antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for combating antibiotic-resistant strains (Khan et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored further, which could lead to potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-15(18-9-12-4-3-7-23-12)8-11-10-24-17-19-14-6-2-1-5-13(14)16(22)20(11)17/h11-12H,1-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUESOOBKQGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2660502.png)
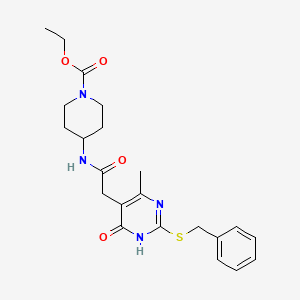
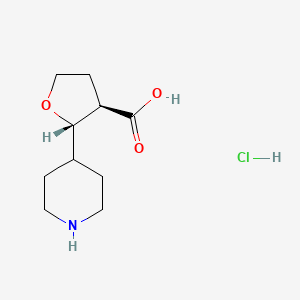
![(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol](/img/structure/B2660505.png)
![N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660507.png)

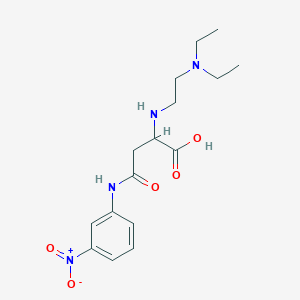
![4,5-dimethyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2660513.png)
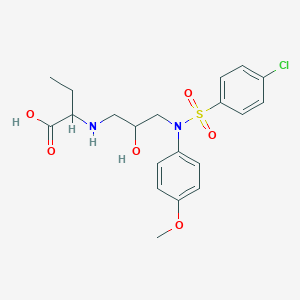

![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)
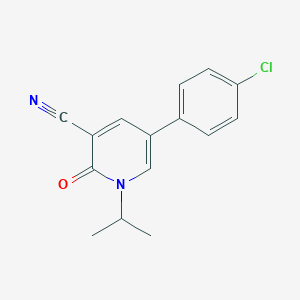
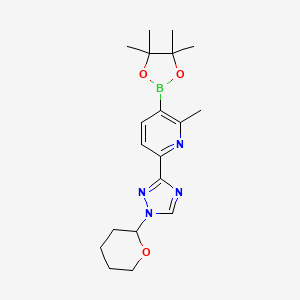
![N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2660522.png)